![molecular formula C14H18FN3O B13332607 5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one](/img/structure/B13332607.png)
5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of the METTL3/METTL14 protein complex, which plays a crucial role in RNA methylation and various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one typically involves a multi-step process. One common method includes the reaction of a suitable spirocyclic precursor with a fluorinated aromatic compound under specific conditions. For instance, the compound can be synthesized through a nucleophilic substitution reaction (SNAr) with chloropyrimidine derivatives, followed by chromatographic purification using a mixture of dichloromethane (DCM) and methanol (MeOH) as solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in modulating RNA methylation, which is crucial for gene expression regulation.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one involves its interaction with the METTL3/METTL14 protein complex. This complex is responsible for the methylation of N6-methyladenosine (m6A) in RNA, a modification that regulates various biological processes. By inhibiting this complex, the compound can modulate RNA methylation levels, affecting gene expression and potentially providing therapeutic benefits in diseases such as cancer .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane-1,3-dithiane spiranes: These compounds share a similar spirocyclic structure but differ in the heteroatoms present in the rings.
Bis(1,3-oxathiane) spiranes: These compounds also have a spirocyclic structure with oxygen and sulfur atoms in the rings.
Uniqueness
5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one is unique due to its specific interaction with the METTL3/METTL14 protein complex and its potential therapeutic applications. Its fluorinated aromatic ring and triazaspiro structure contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C14H18FN3O |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C14H18FN3O/c15-11-3-1-10(2-4-11)12-9-17-13(19)18-14(12)5-7-16-8-6-14/h1-4,12,16H,5-9H2,(H2,17,18,19) |
InChI Key |
GSSQIFFVZCVLNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C(CNC(=O)N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


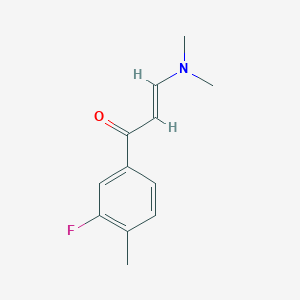
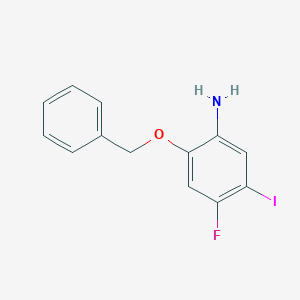
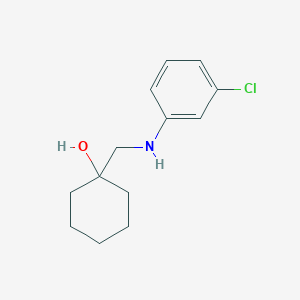
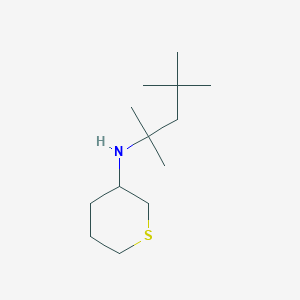

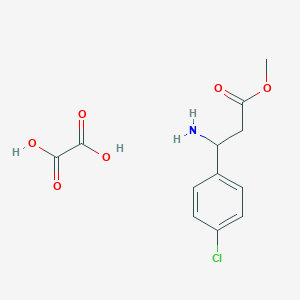
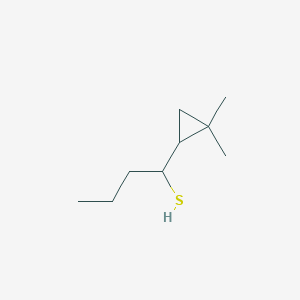
![tert-Butyl ((4'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B13332564.png)
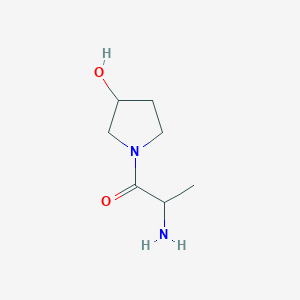
![{3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13332578.png)


![N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B13332603.png)
![Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13332609.png)
